molecular formula C26H36N2O2 B14721829 Benzamide, N,N'-1,12-dodecanediylbis- CAS No. 13880-42-7

Benzamide, N,N'-1,12-dodecanediylbis-

Cat. No.: B14721829
CAS No.: 13880-42-7
M. Wt: 408.6 g/mol
InChI Key: UWERUMFHBSULOR-UHFFFAOYSA-N
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Description

Benzamide, N,N'-1,12-dodecanediylbis- is a bis-benzamide compound characterized by two benzamide moieties linked via a 12-carbon alkyl chain (1,12-dodecanediyl group). Its synthesis typically involves condensation reactions between benzamide derivatives and alkyl dihalides or diamines under controlled conditions.

Properties

CAS No.

13880-42-7

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

N-(12-benzamidododecyl)benzamide

InChI

InChI=1S/C26H36N2O2/c29-25(23-17-11-9-12-18-23)27-21-15-7-5-3-1-2-4-6-8-16-22-28-26(30)24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2,(H,27,29)(H,28,30)

InChI Key

UWERUMFHBSULOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,12-dodecanediylbis- typically involves the reaction of benzoyl chloride with 1,12-diaminododecane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of Benzamide, N,N’-1,12-dodecanediylbis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,12-dodecanediylbis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Benzamide, N,N’-1,12-dodecanediylbis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,12-dodecanediylbis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzamide, N,N'-1,12-dodecanediylbis- and related compounds:

Compound Structure Key Properties Applications/Findings
Benzamide, N,N'-1,12-dodecanediylbis- Two benzamide groups linked by a 12-carbon chain Likely high lipophilicity; potential for self-assembly or polymer integration Limited direct data; inferred from analogs (e.g., toxicity profile similar to decanediyl variant)
Benzamide, N,N'-1,10-decanediylbis- Two benzamide groups linked by a 10-carbon chain Acute toxicity (OSHA HCS Category 2); skin/eye irritant Used in lab synthesis; requires stringent safety protocols
N'-Phenylbenzohydrazide Benzamide with phenylhydrazine substituent IC50 = 10.5 μM (tyrosinase inhibition) Anti-melanogenesis agent; superior to kojic acid in activity
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] Dodecanediyl-linked triazine-amine compound High melting point; low solubility Potential scaffold for explosives or polymers
Benzothiazolesulfenamide, N,N'-1,12-dodecanediylbis Benzothiazole-sulfenamide with 12-carbon chain CAS No. 852204-21-8; structurally distinct (sulfur-containing heterocycle) Vulcanization accelerator in rubber industries

Key Research Findings and Trends

(i) Impact of Alkyl Chain Length

  • Solubility and Toxicity : Shorter alkyl chains (e.g., 10-carbon in N,N'-1,10-decanediylbis-benzamide ) correlate with higher acute toxicity and irritancy compared to longer chains . The 12-carbon variant may exhibit reduced volatility and slower degradation, though direct data are lacking.
  • Self-Assembly : Long alkyl chains (e.g., 12-carbon) enhance hydrophobic interactions, favoring micelle or crystal formation. This property is exploited in materials science for drug delivery systems .

(ii) Functional Group Modifications

  • Stability : Benzamide derivatives with alkyl spacers are prone to hydrolysis under acidic conditions, as seen in glyoxal condensation studies .

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